Indirubin-3'-monoxime

Beschreibung

Origin and Historical Context in Medicinal Chemistry Research

Indirubin (B1684374), the parent compound of Indirubin-3'-monoxime, is the active ingredient in the traditional Chinese medicine formulation Danggui Longhui Wan, which has been used for centuries to treat various ailments, including chronic myelocytic leukemia. nih.govnih.govresearchgate.net The isolation and identification of indirubin as the active component spurred significant interest in its biological properties. nih.gov However, challenges such as low water solubility and poor pharmacokinetic properties limited the clinical application of natural indirubin. researchgate.netresearchgate.net This led medicinal chemists to synthesize numerous derivatives, including this compound, in an effort to enhance its therapeutic potential by improving its selectivity, solubility, and bioavailability. researchgate.net

Significance as a Synthetic Indirubin Derivative

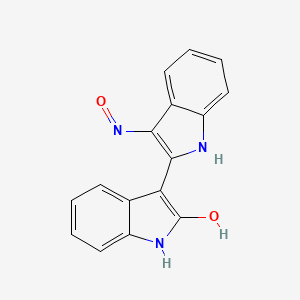

This compound is a notable synthetic derivative where the keto group at the 3'-position of the indirubin structure is condensed with hydroxylamine (B1172632) to form an oxime. smolecule.comebi.ac.uk This structural modification has been a key focus of research, as it has been shown to confer distinct pharmacological properties compared to the parent compound. smolecule.com this compound is cell-permeable, allowing it to effectively enter cells and interact with intracellular targets. nih.govsigmaaldrich.com It is considered one of the most widely studied indirubin derivatives and has demonstrated potent inhibitory activity against several key enzymes involved in cellular processes. clemson.edu The development of this compound and other derivatives represents a critical step in optimizing the therapeutic profile of the indirubin scaffold. researchgate.net

Overview of Broad Biological Activities and Research Applications

This compound has been identified as a potent inhibitor of several protein kinases, which are crucial regulators of cell signaling pathways. stressmarq.com Its diverse biological activities have made it a valuable tool in various research areas, including oncology, neurodegenerative disease, and inflammation. clemson.eduresearchgate.net

Key research findings have highlighted its role as an inhibitor of:

Cyclin-Dependent Kinases (CDKs) : this compound is a potent inhibitor of CDKs, such as CDK1/cyclin B and CDK5/p25. medchemexpress.comtargetmol.com By inhibiting these kinases, it can arrest the cell cycle, primarily in the G2/M phase, and induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This has made it a promising candidate for targeted cancer therapy research. nih.gov

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) : The compound is a potent inhibitor of GSK-3β, an enzyme implicated in the pathology of several diseases, including Alzheimer's disease and diabetes. medchemexpress.comtargetmol.comnih.gov Research has shown that this compound can inhibit the abnormal phosphorylation of tau protein, a hallmark of Alzheimer's disease. sigmaaldrich.commedchemexpress.com

Signal Transducer and Activator of Transcription 3 (STAT3) : Studies have demonstrated that this compound can block the phosphorylation and activation of STAT3, a key signaling molecule involved in cell proliferation and survival. nih.govahajournals.org This inhibitory action contributes to its anti-proliferative effects, particularly in vascular smooth muscle cells, suggesting its potential in preventing conditions like restenosis. nih.govahajournals.org

Other Biological Activities : Beyond its kinase inhibitory functions, this compound has been shown to possess anti-angiogenic, anti-inflammatory, and antiviral properties. researchgate.netnih.gov It can inhibit the formation of new blood vessels, a critical process in tumor growth, and has shown activity against human adenoviruses. researchgate.netnih.gov

The table below summarizes the inhibitory activity of this compound against various kinases, as determined by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

| Target Enzyme | IC50 |

| Glycogen Synthase Kinase-3β (GSK-3β) | 22 nM medchemexpress.comtargetmol.com |

| CDK5/p25 | 100 nM sigmaaldrich.commedchemexpress.com |

| CDK1/cyclin B | 180 nM sigmaaldrich.commedchemexpress.com |

| CDK2/cyclin E | 250 nM targetmol.com |

| 5-Lipoxygenase (5-LO) | 7.8-10 µM medchemexpress.comimmunomart.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCPPVRJPILDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416111 | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160807-49-8 | |

| Record name | Indirubin-3'-monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Indirubin 3 Monoxime Action

Kinase Inhibition Studies

Indirubin-3'-monoxime is recognized as a multi-target kinase inhibitor, demonstrating significant activity against both Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β). Its inhibitory action is central to its biological effects, including the induction of cell cycle arrest.

Cyclin-Dependent Kinases (CDKs) as Primary Targets

A primary mechanism through which this compound exerts its effects is the potent and selective inhibition of cyclin-dependent kinases (CDKs) nih.gov. CDKs are a family of protein kinases that are essential for the regulation and progression of the eukaryotic cell cycle. By targeting these enzymes, this compound can effectively halt cell proliferation. The antitumoral properties of indirubin (B1684374) derivatives appear to be correlated with their antimitotic effects, which stem from this CDK inhibition nih.gov.

This compound demonstrates inhibitory activity against a range of CDK-cyclin complexes that govern different phases of the cell cycle. Its efficacy varies between the different complexes, as shown by in vitro kinase assays. The compound is a potent inhibitor of CDK1, CDK2, and CDK5, while showing significantly less activity against CDK4.

Specifically, it inhibits CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 with IC50 values in the nanomolar to low micromolar range selleckchem.compnas.org. The inhibition of CDK1/cyclin B is particularly relevant to its effects on mitosis, while the targeting of CDK2/cyclin E and CDK2/cyclin A complexes impacts the G1/S transition and S phase progression. Furthermore, this compound is a powerful inhibitor of CDK5/p25 nih.govmedchemexpress.com.

| Target Kinase Complex | IC50 Value (μM) |

|---|---|

| CDK1/cyclin B | 0.18 |

| CDK2/cyclin A | 0.44 |

| CDK2/cyclin E | 0.25 |

| CDK4/cyclin D1 | 3.33 |

| CDK5/p35 | 0.065 |

Data sourced from Selleck Chemicals selleckchem.com.

The inhibitory action of this compound on CDKs is achieved through competition with adenosine (B11128) triphosphate (ATP) at the catalytic binding site of the kinases pnas.orgbslonline.org. Like other indirubin derivatives, its flat heterocyclic ring structure allows it to act as an ATP-mimic, occupying the purine-binding pocket at the catalytic site of the enzyme pnas.org. This prevents the phosphorylation of CDK substrates, thereby blocking the downstream signaling events that drive cell cycle progression. Kinetic studies have confirmed this ATP-competitive mode of inhibition nih.govsigmaaldrich.com.

X-ray crystallography has provided detailed insights into the molecular interactions between this compound and its kinase targets. The crystal structure of CDK2 in complex with this compound reveals how the inhibitor fits into the ATP-binding cleft researchgate.net. Specific hydrogen bonds are formed between the indirubin derivative and the protein backbone of the kinase. Key interactions include hydrogen bonds with the backbone oxygen of glutamate (B1630785) 81 and both the backbone oxygen and nitrogen of leucine (B10760876) 83 in CDK2 researchgate.net. These interactions stabilize the binding of the inhibitor in the active site, effectively blocking ATP access and inhibiting kinase activity nih.govresearchgate.net.

As a direct consequence of CDK inhibition, this compound potently disrupts cell cycle progression, leading to cell cycle arrest pnas.org. The specific phase of arrest can depend on the cell type and the concentration of the compound used. Studies have shown that treatment with this compound can cause cells to accumulate in the G1/S and G2/M phases of the cell cycle pnas.orgbslonline.orgscialert.net.

In human mammary carcinoma cells, lower concentrations of the compound resulted in an arrest in the G1/G0 phase, while higher concentrations caused an additional accumulation of cells in the G2/M phase nih.gov. This G2/M arrest is consistent with the potent inhibition of CDK1/cyclin B, the key driver of mitosis nih.govnih.gov. The ability to halt the cell cycle at these critical checkpoints is a major contributor to the anti-proliferative properties of the compound sigmaaldrich.comspandidos-publications.com.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

In addition to its effects on CDKs, this compound is a highly potent inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) nih.govmedchemexpress.comrndsystems.comtargetmol.com. GSK-3β is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell signaling, and apoptosis. The inhibition of GSK-3β by indirubins is comparable in potency to their inhibition of CDKs nih.gov.

Kinetic analyses have demonstrated that, similar to its mechanism with CDKs, this compound inhibits GSK-3β by competing with ATP medchemexpress.comresearchgate.net. The IC50 value for GSK-3β inhibition has been reported to be as low as 22 nM, highlighting its powerful effect on this enzyme medchemexpress.comsigmaaldrich.com. This dual inhibition of both CDKs and GSK-3β suggests that the biological activities of this compound result from its modulation of multiple, interconnected signaling pathways nih.govnih.gov.

| Target Kinase | IC50 Value |

|---|---|

| GSK-3β | 22 nM |

Data sourced from MedchemExpress and Sigma-Aldrich medchemexpress.comsigmaaldrich.com.

Modulation of Cellular Signaling Pathways

This compound (I3M) demonstrates the ability to modulate several key cellular signaling pathways involved in inflammation and cell proliferation. Research indicates that I3M can down-regulate the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov In lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells, I3M suppressed the generation of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E(2). This was accompanied by a reduction in the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, I3M inhibited the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov

The compound also specifically blocks the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by platelet-derived growth factor (PDGF), interferon-γ, and thrombin. ahajournals.orgnih.gov This inhibitory effect on STAT3 signaling contributes to its anti-proliferative effects on vascular smooth muscle cells (VSMCs), arresting them in the G0/G1 phase of the cell cycle. ahajournals.orgnih.gov In contrast, I3M does not appear to affect the PDGF-induced activation of other kinases like Akt, Erk1/2, and p38MAPK. ahajournals.orgnih.gov In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to inhibit the phosphorylation of multiple molecules within the RAF/extracellular signal-regulated kinase (ERK), AKT, and stress-activated protein kinase/c-Jun-N-terminal kinase (SAPK/JNK) pathways. nih.gov

Relevance to Neurodegenerative Processes (e.g., Tau phosphorylation)

This compound has been investigated for its potential role in neurodegenerative diseases, particularly those characterized by abnormal tau phosphorylation, such as Alzheimer's disease. researchgate.netnih.gov The hyperphosphorylation of the microtubule-binding protein tau is a key pathological hallmark of Alzheimer's disease, and two kinases, cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3β (GSK-3β), are primarily responsible for this process. researchgate.netnih.gov

Indirubins, including this compound, are potent inhibitors of both GSK-3β and CDK5/p25. researchgate.netnih.gov Research has shown that this compound inhibits the phosphorylation of tau in vitro and in vivo at sites specific to Alzheimer's disease. researchgate.netnih.gov In SH-SY5Y cells exposed to amyloid-beta 25-35 (Aβ25-35), a model for Alzheimer's-related neurotoxicity, this compound suppressed apoptosis by reducing tau phosphorylation at Ser199 and Thr205. nih.gov This effect is linked to its inhibition of GSK-3β phosphorylation. nih.gov By targeting these key kinases, this compound interferes with the pathological hyperphosphorylation of tau, suggesting its potential relevance in the study of neurodegenerative disorders. researchgate.netnih.govnih.gov

Other Kinase Targets

c-Jun N-terminal Kinases (JNKs) Inhibition

This compound is a recognized inhibitor of c-Jun N-terminal kinases (JNKs), which are also known as stress-activated protein kinases (SAPKs) and play crucial roles in apoptosis and inflammatory responses. nih.gov The compound directly inhibits the activity of all three main isoforms of JNK. nih.govmedchemexpress.com In studies with pancreatic ductal adenocarcinoma cells, this compound was found to block the SAPK/JNK pathway. nih.gov This inhibitory action is independent of its effects on CDKs and GSK-3β. nih.gov

| JNK Isoform | IC50 Value |

| JNK1 | 0.8 µM nih.govmedchemexpress.comselleckchem.com |

| JNK2 | 1.4 µM nih.govmedchemexpress.comselleckchem.com |

| JNK3 | 1.0 µM nih.govmedchemexpress.comselleckchem.com |

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different JNK isoforms.

This compound directly inhibits the kinase activity of JNK1. bslonline.orgkoreascience.kr In vitro kinase assays have demonstrated that the compound markedly inhibits the JNK1-mediated phosphorylation of its substrate, c-Jun. bslonline.orgkoreascience.kr This inhibition is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) of 10 nM. bslonline.orgkoreascience.kr In cerebellar granule neurons, this compound effectively blocked c-Jun phosphorylation that was induced by potassium withdrawal, a process known to trigger neuronal apoptosis. nih.govmedchemexpress.com This action prevents the downstream events mediated by phosphorylated c-Jun, contributing to the compound's anti-apoptotic and anti-proliferative effects. nih.govbslonline.org

The inhibitory effect of this compound on JNK isoforms leads to the broader downregulation of JNK signaling pathways. In macrophages, the anti-inflammatory properties of the compound are correlated with the downregulation of both NF-κB and MAPK activation, which includes the JNK pathway. nih.gov In pancreatic cancer cells, treatment with this compound resulted in the inhibition of the SAPK/JNK pathway, among others. nih.gov This downregulation of JNK signaling interrupts cellular processes such as proliferation, inflammation, and apoptosis, which are often dysregulated in disease states. nih.govbslonline.org

5-Lipoxygenase (5-LO) Inhibition

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation. medchemexpress.comnih.gov The indirubin core structure has been explored as a novel chemotype for targeting 5-LO, potentially at its ATP-binding site. nih.gov While it is a potent inhibitor of kinases like GSK-3β, its inhibition of 5-LO is comparatively weaker, with reported IC50 values in the micromolar range. medchemexpress.com

| Target Enzyme | IC50 Value |

| 5-Lipoxygenase (5-LO) | 7.8-10 µM medchemexpress.com |

| Glycogen synthase kinase-3β (GSK-3β) | 22 nM medchemexpress.com |

This table compares the inhibitory potency of this compound against 5-Lipoxygenase and GSK-3β.

Flt-3 Kinase Inhibition

The indirubin scaffold, from which this compound is derived, has been the basis for the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of hematopoietic cells and is frequently mutated in acute myeloid leukemia (AML). Research into optimized indirubin derivatives has yielded compounds with significant inhibitory activity against both wild-type and mutated forms of FLT3. For instance, one optimized indirubin-3'-oxime derivative demonstrated IC₅₀ values of 0.87 nM against FLT3 and 0.32 nM against the FLT3/D835Y mutant. Another series of indirubin-3'-aminooxy-acetamide derivatives also showed potent inhibition, with one compound exhibiting IC₅₀ values of 0.26 nM and 0.18 nM against FLT3 and the FLT3/D835Y mutant, respectively. While specific IC₅₀ values for this compound are not detailed in these studies, the potent activity of its close derivatives highlights the importance of the indirubin core structure in targeting this particular kinase.

VEGFR2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Indirubin and its derivatives have been identified as having inhibitory activity against a range of protein kinases, including VEGFR2 nih.gov. The inhibition of VEGFR2 is a significant component of the anti-angiogenic effects observed with this class of compounds. By targeting VEGFR2, indirubin derivatives can interfere with the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby disrupting the blood supply to tumors.

Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in numerous cellular processes including cell growth, proliferation, survival, angiogenesis, and metastatic progression biomolther.org. Overexpression and activation of c-Met are associated with a poor prognosis in several human cancers. An indirubin derivative, identified as LDD-1937, has been shown to be a potent inhibitor of c-Met kinase activity biomolther.org. In an in vitro kinase assay, this compound inhibited c-Met in a concentration-dependent manner, demonstrating the potential of the indirubin structure to target this oncogenic pathway biomolther.org.

| Compound | Target Kinase | IC₅₀ (μM) |

|---|---|---|

| LDD-1937 (Indirubin Derivative) | c-Met | 0.239 biomolther.org |

Aurora Kinases (A, B, C) Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis, including centrosome duplication, spindle formation, and cytokinesis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Kinase selectivity profiling of indirubin derivatives has demonstrated inhibitory activity against this family of kinases. Specifically, the indirubin-3'-oxime derivative known as 11b was shown to inhibit Aurora A with an IC₅₀ value of 1 μM google.com.

| Compound | Target Kinase | IC₅₀ (μM) |

|---|---|---|

| 11b (Indirubin-3'-oxime derivative) | Aurora A | 1 google.com |

STAT3 Activation Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in a wide range of human cancers, where it contributes to malignant progression by promoting cell survival and proliferation. This compound (I3MO) and its derivatives have been shown to be potent inhibitors of the STAT3 signaling pathway rndsystems.commedchemexpress.com.

Research has demonstrated that I3MO specifically blocks the phosphorylation of STAT3 induced by various stimuli, including platelet-derived growth factor (PDGF), interferon-γ, and thrombin google.comsigmaaldrich.comresearchgate.net. This inhibitory action is selective, as I3MO does not affect other signaling kinases such as Akt, Erk1/2, or p38 MAPK google.comsigmaaldrich.com. The mechanism of inhibition appears to be upstream of STAT3 itself. For example, the indirubin derivative E804 was found to directly inhibit the activity of the upstream c-Src kinase, which in turn prevents the tyrosyl phosphorylation and subsequent activation of STAT3 rndsystems.com. Similarly, the derivative 6-bromoindirubin-3'-oxime (B1676677) (6BIO) acts as a pan-Janus kinase (JAK) inhibitor, which also leads to reduced STAT3 phosphorylation. By blocking STAT3 activation, indirubin compounds can down-regulate the expression of STAT3 target genes that encode anti-apoptotic proteins like Mcl-1 and Survivin, thereby contributing to their antitumor effects rndsystems.com.

Cellular Pathway Modulation

Induction of Apoptosis

This compound (I3M) is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. This pro-apoptotic activity is a key mechanism behind its antitumor effects. Studies have shown that I3M induces apoptosis in a time- and dose-dependent manner in human cervical cancer (HeLa), hepatoma (HepG2), and colon cancer (HCT116) cells biomolther.org. Similar apoptotic effects have been observed in human acute lymphoblastic leukemia (JM1) and chronic myelogenous leukemia (K562) cells, as well as in renal and transitional cell cancer cell lines.

The molecular mechanism underlying I3M-induced apoptosis involves the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways biomolther.org. This is evidenced by the activation of the initiator caspases, caspase-8 (extrinsic) and caspase-9 (intrinsic), as well as the executioner caspase, caspase-3 biomolther.org. Activation of caspase-3 leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP)-1, which is a hallmark of apoptosis.

Furthermore, I3M-induced apoptosis critically involves the modulation of the Bcl-2 family of proteins biomolther.org. The process engages pro-apoptotic members like Bid and Bax. Activated caspase-8 cleaves Bid into its truncated form (tBid), which then triggers a conformational change in Bax, leading to its translocation to the mitochondria and the subsequent release of cytochrome c biomolther.org. The release of cytochrome c is a pivotal step in the activation of the intrinsic apoptotic pathway. The critical role of these proteins is highlighted by findings that knocking down Bid expression blocks I3M-induced Bax activation and apoptosis biomolther.org. Conversely, the overexpression of anti-apoptotic proteins like Bcl-2 can partially protect cells from I3M-induced cell death biomolther.org. This indicates that I3M leverages the crosstalk between the death receptor and mitochondrial pathways to efficiently execute the apoptotic program in cancer cells biomolther.org.

Regulation of Cell Proliferation

This compound is a potent inhibitor of cell proliferation across a wide range of cancer types. nih.govsigmaaldrich.com This anti-proliferative effect is a cornerstone of its therapeutic potential. The compound has been shown to dose-dependently inhibit the proliferation of vascular smooth muscle cells (VSMCs), multiple myeloma cells, and oral cancer cells. nih.govnih.govahajournals.orgnih.gov

The primary mechanism behind this inhibition is the induction of cell cycle arrest. nih.govtocris.com Depending on the cell type, I3M can arrest cells in either the G0/G1 or G2/M phase of the cell cycle. sigmaaldrich.comnih.govahajournals.orgnih.gov For instance, it arrests PDGF-BB-induced VSMCs in the G0/G1 phase, while causing G2/M arrest in laryngeal, leukemia, and oral cancer cells. nih.govnih.govnih.govnih.gov This cell cycle arrest is achieved through the inhibition of key regulatory proteins, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). sigmaaldrich.comtocris.commedchemexpress.com Furthermore, I3M has been found to block the signaling of the signal transducer and activator of transcription 3 (STAT3), which also contributes to its anti-proliferative effects. nih.govahajournals.org

Table 1: Inhibitory Concentrations of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| ARP1 | Multiple Myeloma | (5.56±0.71) μM | nih.gov |

| U266 | Multiple Myeloma | (9.92±1.21) μM | nih.gov |

| RPMI8226 | Multiple Myeloma | (8.88 ±0.79) μM | nih.gov |

| JM1 | Acute Lymphoblastic Leukemia | < 20 µM | spandidos-publications.com |

| K562 | Chronic Myelogenous Leukemia | < 20 µM | spandidos-publications.com |

Effects on Gene and Protein Expression Profiles

This compound significantly alters the gene and protein expression profiles in treated cells, influencing pathways related to stress, toxicity, cell cycle, and apoptosis. tandfonline.com In human U937 monocytes, a notable effect is a 12-fold increase in the expression of the CYP1A1 gene. tandfonline.com In PMA-differentiated U937 cells, I3M treatment leads to increased mRNA levels for the growth arrest gene p21 (also known as CDKN1A) and the apoptosis-signaling gene caspase 8. tandfonline.com

Conversely, I3M can also downregulate the expression of certain genes and proteins. For example, in PMA-differentiated cells, it reduces the expression of macrophage inflammatory protein, catalase, and heme oxygenase-1. tandfonline.com A key target identified in oral cancer cells is survivin, an inhibitor of apoptosis protein. nih.gov Treatment with I3M was shown to downregulate the expression of both survivin protein and its corresponding mRNA in cancerous tissues. nih.gov

Table 2: Selected Gene and Protein Expression Changes Induced by this compound

| Gene/Protein | Cell Type | Effect | Reference |

|---|---|---|---|

| CYP1A1 | U937 monocytes | Upregulation | tandfonline.com |

| p21 (CDKN1A) | PMA-differentiated U937 | Upregulation | tandfonline.com |

| Caspase 8 | PMA-differentiated U937 | Upregulation | tandfonline.com |

| COX-2 | PMA-differentiated U937 | Upregulation | tandfonline.com |

| Macrophage Inflammatory Protein | PMA-differentiated U937 | Downregulation | tandfonline.com |

| Catalase | PMA-differentiated U937 | Downregulation | tandfonline.com |

| Heme oxygenase-1 | PMA-differentiated U937 | Downregulation | tandfonline.com |

| Survivin | Oral Cancer Cells | Downregulation | nih.gov |

A significant aspect of I3M's mechanism of action is its ability to exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. ahajournals.orgnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells, I3M was shown to suppress the release of pro-inflammatory mediators by down-regulating NF-κB activation. nih.gov Further studies have shown that I3M treatment can prevent the nuclear translocation of the NF-κB p65 subunit, which is a key step in its activation. nih.gov This inhibition of the NF-κB pathway contributes to both the anti-inflammatory and potential anti-cancer properties of the compound. ahajournals.orgnih.govnih.gov

Modulation of MAPK Signaling

This compound (I3M) has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in the regulation of cell proliferation, differentiation, and apoptosis. Research indicates that I3M can down-regulate the NF-κB and JNK signaling pathways in lipopolysaccharide-treated RAW264.7 macrophage cells. This inhibitory action on pro-inflammatory pathways suggests a potential anti-inflammatory role for the compound.

In the context of vascular smooth muscle cells (VSMCs), I3M was found to specifically block the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by platelet-derived growth factor (PDGF), interferon-γ, and thrombin. However, it did not affect the PDGF-induced activation of other key kinases such as Akt, Erk1/2, and p38 MAPK. This highlights a degree of specificity in the signaling pathways targeted by I3M.

Further studies have demonstrated that I3M inhibits Fibroblast Growth Factor Receptor (FGFR)-mediated signaling. In NIH/3T3 cells, pretreatment with I3M led to a reduction in the phosphorylation of several downstream signaling molecules, including FRS2, ERK1/2, Akt, PLCγ, Src, p38 MAPK, and JNK. In breast cancer cells, I3M has been shown to directly inhibit the kinase activity of JNK1, leading to reduced phosphorylation of its substrate, c-Jun.

Table 1: Effect of this compound on MAPK and Related Signaling Pathways

| Cell Line | Stimulus | Pathway/Molecule Affected | Observed Effect |

|---|---|---|---|

| RAW264.7 | Lipopolysaccharide (LPS) | NF-κB and JNK Signaling | Down-regulation |

| Vascular Smooth Muscle Cells (VSMCs) | PDGF, Interferon-γ, Thrombin | STAT3 Phosphorylation | Specific blockage |

| VSMCs | PDGF | Akt, Erk1/2, p38 MAPK Activation | Not affected |

| NIH/3T3 | FGF-1 and Heparin | FGFR-mediated signaling (p-FRS2, p-ERK1/2, p-Akt, p-PLCγ, p-Src, p-p38 MAPK, p-JNK) | Inhibition |

| Breast Cancer Cells | - | JNK1 Kinase Activity (c-Jun phosphorylation) | Direct inhibition |

Regulation of Survivin Expression

The effect of this compound on the expression of survivin, an inhibitor of apoptosis protein, appears to be context-dependent, with studies reporting both up-regulation and down-regulation in different cancer cell types.

In a study on transitional cell cancer (TCC) cell lines, treatment with I3M led to a significant increase in survivin expression. Specifically, survivin expression increased almost four-fold in RT4 cells, more than doubled in RT112 and T24 cells, and increased over seven-fold in SUP cells after a 72-hour incubation. This up-regulation of survivin occurred independently of apoptosis induction.

Conversely, in oral cancer, I3M has been identified to suppress tumorigenesis by down-regulating survivin. In both Cal-27 and HSC-3 oral cancer cell lines, I3M treatment led to a decrease in survivin expression. An in vivo study using an oral cancer mouse model further confirmed these findings, showing that topical application of I3M resulted in down-regulated expression of survivin protein and mRNA in cancerous tissues, as well as reduced plasma survivin levels.

Table 2: Regulation of Survivin Expression by this compound in Different Cancer Types

| Cancer Type | Cell Lines | Effect on Survivin Expression |

|---|---|---|

| Transitional Cell Cancer | RT4, RT112, T24, SUP | Up-regulation |

| Oral Cancer | Cal-27, HSC-3 | Down-regulation |

Impact on USP7 Expression and NEK2 Degradation

In the context of multiple myeloma (MM), this compound has been shown to influence the ubiquitin-proteasome system. Specifically, I3M treatment efficiently down-regulates the expression of Ubiquitin-Specific Peptidase 7 (USP7). The reduction in USP7 expression is accompanied by the promotion of NIMA-Related Kinase 2 (NEK2) degradation. This activity contributes to the anti-myeloma effects of I3M, as both USP7 and NEK2 are involved in cellular processes that promote cancer cell survival and proliferation.

Activation of Aryl Hydrocarbon Receptor (AhR)

This compound is recognized as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Studies have shown that I3M binds to the AhR. This binding event leads to the nuclear translocation of the AhR, a critical step in its activation and subsequent regulation of target gene expression. One of the well-characterized target genes of AhR is Cytochrome P450 1A1 (CYP1A1), and I3M has been demonstrated to be a potent inducer of CYP1A1 expression in human U937 histiocytic lymphoma cells.

Mitochondrial Dysfunction and Bioenergetics

This compound has been observed to induce mitochondrial dysfunction, impacting cellular bioenergetics. In human neuroblastoma cells, I3M treatment leads to altered mitochondrial function, characterized by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species levels.

Impairment of Oxidative Phosphorylation

Studies using isolated rat liver mitochondria have demonstrated that I3M impairs oxidative phosphorylation. At concentrations above 10µM, I3M significantly depresses the phosphorylation efficiency of mitochondria. This is evidenced by a decrease in the respiratory control ratio (RCR) and the ADP/O ratio. Furthermore, I3M stimulates state 4 respiration and inhibits state 3 respiration, further indicating a disruption in the coupling of substrate oxidation to ATP synthesis. The compound also significantly inhibits the activity of complex II and IV of the electron transport chain.

Inhibition of Mitochondrial ATPase Activity

A direct inhibitory effect of this compound on mitochondrial ATPase (ATP synthase) has been reported. The decreased performance of phosphorylation in mitochondria treated with I3M is associated with this direct inhibition of the F1Fo-ATPsynthase. ATPase activity was found to be significantly decreased in mitochondria pre-incubated with 15 µM and 25 µM of I3M.

Table 3: Effects of this compound on Mitochondrial Bioenergetics

| Parameter | Observed Effect |

|---|---|

| Phosphorylation Efficiency (Respiratory Control Ratio, ADP/O Ratio) | Decreased |

| State 4 Respiration | Stimulated |

| State 3 Respiration | Inhibited |

| Electron Transport Chain Complex II and IV Activity | Significantly inhibited |

| Mitochondrial ATPase (F1Fo-ATPsynthase) Activity | Directly inhibited |

| Mitochondrial Membrane Potential | Reduced |

| Reactive Oxygen Species (ROS) Levels | Elevated |

Impact on Mitochondrial Permeability Transition

This compound exerts multiple effects on mitochondrial bioenergetics. nih.gov Studies on isolated rat liver mitochondria have demonstrated that this compound can impair mitochondrial oxidative phosphorylation. nih.gov At concentrations above 10μM, the compound significantly depresses the phosphorylation efficiency of mitochondria. This is evidenced by a decrease in the respiratory control and ADP/O ratios, as well as perturbations in the mitochondrial membrane potential. nih.gov

Further mechanistic investigations revealed that this compound, at concentrations up to 25μM, stimulates state 4 respiration while inhibiting state 3 respiration. nih.gov This suggests an uncoupling effect on the oxidative phosphorylation system, leading to an increase in the permeability of the inner mitochondrial membrane to protons. core.ac.uk The compound has been shown to directly inhibit mitochondrial ATPase and the activity of complex II and IV of the electron transport chain. nih.gov

A key finding is that mitochondria pre-incubated with this compound exhibit a decreased susceptibility to calcium-induced mitochondrial permeability transition (MPT). nih.govcore.ac.uk The MPT is a critical event in cell death pathways, and its inhibition by this compound points to a potential mechanism for the compound's effects on cell function. nih.gov In studies using isolated liver mitochondria, this compound increased the threshold for calcium-induced swelling, an indicator of MPT. core.ac.uk This effect was observed in a dose-dependent manner.

| Parameter | Effect of this compound | Concentration | Reference |

| Phosphorylation Efficiency | Decreased | >10μM | nih.gov |

| State 4 Respiration | Stimulated | up to 25μM | nih.gov |

| State 3 Respiration | Inhibited | up to 25μM | nih.gov |

| Mitochondrial ATPase | Inhibited | Not specified | nih.gov |

| Complex II and IV Activity | Inhibited | Not specified | nih.gov |

| Calcium-Induced MPT | Decreased Susceptibility | Not specified | nih.govcore.ac.uk |

Autophagy Induction

This compound has been shown to induce autophagy in certain cancer cells, contributing to its anti-leukemic effects. nih.govspandidos-publications.com In studies involving the human acute lymphoblastic leukemia (ALL) cell line JM1 and the human chronic myelogenous leukemia (CML) cell line K562, this compound treatment led to a significant and dose-dependent decrease in cell viability. nih.govspandidos-publications.com This reduction in viability was associated with the induction of both apoptosis and autophagy. nih.govspandidos-publications.com

The induction of autophagy by this compound represents a significant mechanism of its action against leukemia cells. nih.gov While the compound also triggers apoptosis, evidenced by caspase-3 activation and PARP-1 cleavage, the induction of autophagy suggests a multi-faceted approach to inhibiting cancer cell proliferation. nih.govspandidos-publications.com It is noteworthy that while inducing apoptosis and autophagy in leukemia cells, this compound had minimal effect on the survival of primary mature lymphocytes and was not cytotoxic to granulocytes, indicating a degree of selectivity. nih.govspandidos-publications.com

| Cell Line | Effect of this compound | Key Findings | Reference |

| JM1 (ALL) | Decreased cell viability, induced apoptosis and autophagy | Dose-dependent effect | nih.govspandidos-publications.com |

| K562 (CML) | Decreased cell viability, induced apoptosis and autophagy | Similar effects to JM1 cells | nih.govspandidos-publications.com |

| Primary Mature Lymphocytes | Marginally affected survival | Suggests selectivity for cancer cells | nih.govspandidos-publications.com |

| Granulocytes | Not cytotoxic | Suggests selectivity for cancer cells | nih.govspandidos-publications.com |

Inhibition of Angiogenesis

This compound has demonstrated anti-angiogenic properties, suggesting its potential in pathological conditions involving stimulated angiogenesis, such as tumor development. researchgate.net Research has shown that the compound can significantly inhibit key processes in angiogenesis.

In studies using human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit proliferation, migration, and tube formation in a dose-dependent manner. researchgate.net Specifically, HUVEC proliferation and migration were inhibited at concentrations ranging from 2.5 to 20 µM, while tube formation was inhibited at concentrations of 10 to 20 µM. researchgate.net

The anti-angiogenic mechanism of this compound is, at least in part, correlated with the down-regulation of vascular endothelial growth factor receptor-2 (VEGFR-2) activation. researchgate.net By inhibiting this key signaling pathway, this compound can suppress the formation of new blood vessels. In vivo studies using a Matrigel plug model in mice further confirmed the anti-angiogenic effects of the compound, showing a suppression of neovascularization. researchgate.net Additionally, in an aortic ring assay, this compound suppressed the number of microvessels growing from the aortic rings. researchgate.net

| Angiogenic Process | Effect of this compound | Cell/Model System | Concentration | Reference |

| Proliferation | Inhibited | HUVECs | 2.5-20 µM | researchgate.net |

| Migration | Inhibited | HUVECs | 2.5-20 µM | researchgate.net |

| Tube Formation | Inhibited | HUVECs | 10-20 µM | researchgate.net |

| Neovascularization | Suppressed | Matrigel plug in mice | Not specified | researchgate.net |

| Microvessel Growth | Suppressed | Aortic ring assay | Not specified | researchgate.net |

Regulation of Bone Formation

As an inhibitor of glycogen synthase kinase 3β (GSK3β), this compound activates Wnt/β-catenin signaling. researchgate.net This activation has been shown to enhance the osteogenic commitment of bone marrow-derived stromal cells. researchgate.net In high-fat diet-induced obese male mice, which exhibited bone loss, treatment with indirubin-3'-oxime reversed the down-regulating effect of fatty acids on Wnt/β-catenin signaling and restored bone mass. researchgate.net

Furthermore, in an ex vivo tibial culture system, indirubin-3'-oxime was found to enhance longitudinal bone growth. nih.govelsevierpure.com The compound promoted chondrocyte proliferation and differentiation in vitro through the activation of the Wnt/β-catenin pathway. nih.gov Intraperitoneal injection of indirubin-3'-oxime in adolescent mice resulted in an increased growth plate height and incremental chondrocyte maturation, leading to enhanced tibial growth without significant adverse effects on bone thickness or articular cartilage. nih.gov

| Biological Process | Effect of this compound | Mechanism of Action | Model System | Reference |

| Osteogenic Commitment | Enhanced | Activation of Wnt/β-catenin signaling | Bone marrow-derived stromal cells | researchgate.net |

| Bone Loss | Restored | Reversal of fatty acid-induced Wnt/β-catenin downregulation | High-fat diet-induced obese mice | researchgate.net |

| Longitudinal Bone Growth | Enhanced | Activation of Wnt/β-catenin signaling | Ex vivo tibial culture, adolescent mice | nih.govelsevierpure.com |

| Chondrocyte Proliferation | Promoted | Activation of Wnt/β-catenin signaling | In vitro | nih.gov |

| Chondrocyte Differentiation | Promoted | Activation of Wnt/β-catenin signaling | In vitro | nih.gov |

Preclinical Research Applications and Findings

Oncology Research

Indirubin-3'-monoxime, a derivative of the naturally occurring bis-indole alkaloid indirubin (B1684374), has been the subject of extensive preclinical investigation to determine its potential as an anti-cancer agent. As a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), its activity has been evaluated across a spectrum of human cancer cell lines. nih.govadooq.com Research has focused on its ability to induce cell cycle arrest, promote apoptosis, and inhibit signaling pathways critical for tumor cell proliferation and survival. nih.govpnas.org

This compound has demonstrated significant anti-proliferative effects in a wide range of human cancer cell models. nih.govaacrjournals.org Its mechanism of action often involves the inhibition of key kinases that regulate cell cycle progression, leading to growth arrest and programmed cell death. nih.govbslonline.org The compound's efficacy has been observed in cancers of the lung, pancreas, kidney, breast, and colon, highlighting its broad potential. nih.gov

Studies have indicated that indirubin derivatives, including this compound, possess anti-cancer properties applicable to lung cancer. nih.govaacrjournals.org For instance, in a murine model using benzo(α)pyrene-induced lung cancer, administration of this compound led to a reduction in adenocarcinoma growth, which was attributed to the induction of apoptosis. nih.gov Research on the A549 human lung carcinoma cell line showed that this compound had a growth-inhibitory effect with an IC50 value of 62 μM. medchemexpress.com

The therapeutic potential of this compound has been explored in pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive malignancy. nih.govresearchgate.net Research has shown that this compound and its derivatives can inhibit the proliferation of pancreatic cancer cells. nih.gov Specifically, this compound has been found to inhibit the migration and invasion of pancreatic cancer cells by downregulating matrix metalloproteinase-9 (MMP-9). researchgate.net In vivo studies using mouse models of spontaneous pancreatic cancer demonstrated that this compound inhibited tumor proliferation, invasion, and metastasis. nih.govfujita-hu.ac.jp This was associated with the inhibition of multiple signaling pathways, including RAF/ERK, AKT, and SAPK/JNK. nih.govfujita-hu.ac.jp

This compound has been investigated for its effects on renal cell carcinoma (RCC). A key study evaluated its activity in three human RCC cell lines (A498, CAKI-1, CAKI-2) and one murine line (RENCA). nih.gov The results demonstrated that this compound induced both growth arrest and apoptosis in all tested RCC cell lines. nih.gov The treatment was evaluated over 72 hours with concentrations ranging from 5.0 to 15.0 μM. nih.gov While all the tested RCC lines expressed the anti-apoptotic protein survivin, the study did not find a direct correlation between the extent of apoptosis induction and the level of survivin expression. nih.gov

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| A498 | Human Renal Cell Carcinoma | Growth Arrest, Apoptosis Induction nih.gov |

| CAKI-1 | Human Renal Cell Carcinoma | Growth Arrest, Apoptosis Induction nih.gov |

| CAKI-2 | Human Renal Cell Carcinoma | Growth Arrest, Apoptosis Induction nih.gov |

| RENCA | Murine Renal Cell Carcinoma | Growth Arrest, Apoptosis Induction nih.gov |

The anti-cancer activity of this compound has been documented in breast cancer cell lines. In the MCF-7 mammary carcinoma cell line, the compound potently inhibited cell proliferation by inducing cell cycle arrest in the G2/M phase, an effect potentially mediated by the inhibition of CDK1. nih.gov Further research identified that this compound acts as a direct inhibitor of c-Jun N-terminal kinase 1 (JNK1) activity. bslonline.org It was shown to block the phosphorylation of c-Jun by JNK1 in vitro with a half inhibition dose (IC50) of 10 nM. bslonline.org This inhibition of the JNK1 signaling pathway contributes to its anti-tumorigenic effects, as demonstrated by the inhibition of cell growth, migration, and colony formation in breast cancer cells. bslonline.org

| Target/Cell Line | Cancer Type | Metric | Value | Observed Effects |

|---|---|---|---|---|

| JNK1 | Breast Cancer | IC50 | 10 nM bslonline.org | Inhibition of c-Jun phosphorylation bslonline.org |

| MCF-7 | Breast Cancer | - | - | Inhibition of cell proliferation, G2/M phase arrest nih.gov |

In the context of colorectal carcinoma, this compound has demonstrated anti-proliferative activity in HCT116 cells. nih.gov Its mechanism of action in this cell line is notably dependent on the status of the tumor suppressor protein p53. nih.govnih.gov In HCT116 p53+/+ cells, this compound promotes the expression of death receptor 5 (DR5) and tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL), which results in caspase-mediated apoptosis. nih.govnih.gov Conversely, HCT116 cells lacking functional p53 (p53-/-) were found to be insensitive to the apoptosis-inducing effects of the compound. nih.govnih.gov This suggests that p53-mediated oxidative stress plays a crucial role in the apoptotic pathway triggered by this compound in these cancer cells. nih.gov The compound was also shown to sensitize other colorectal cancer cell lines, such as HT29 and SW480, to TRAIL-mediated apoptosis. nih.gov

Synergistic Effects in Combination Therapies

Combination with Bortezomib (B1684674) in Multiple Myeloma

This compound (I3MO) has demonstrated significant anti-myeloma activity, both in drug-sensitive and drug-resistant multiple myeloma (MM) cells. uni-muenchen.de Preclinical studies have explored its potential in combination with the proteasome inhibitor bortezomib, a cornerstone of MM therapy. Research indicates that I3MO sensitizes MM cells to the apoptotic effects of bortezomib, suggesting a synergistic relationship. uni-muenchen.deashpublications.org

The mechanism behind this synergy involves I3MO's function as a multifaceted regulator of cell death. It has been shown to induce DNA damage and cell cycle arrest. uni-muenchen.deashpublications.org Furthermore, I3MO acts as a proteasome inhibitor itself by directly binding to and down-regulating the proteasome activators PA28γ (PSME3) and PA200 (PSME4). uni-muenchen.de This inhibition of proteasome capacity can lead to an overload of paraprotein, thereby increasing the sensitivity of MM cells to bortezomib-mediated growth arrest. uni-muenchen.de

In both wild-type and bortezomib-resistant MM cell lines, the combination of I3MO and bortezomib has been shown to result in a significant increase in apoptosis. ashpublications.org The synergistic effect is confirmed by Combination Index (CI) values of less than 1.0. ashpublications.org This combination not only enhances apoptosis but is also associated with the cleavage of PARP and caspase-3 proteins. ashpublications.org

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| Multiple Myeloma (drug-sensitive and resistant) | This compound and Bortezomib | Synergistic induction of apoptosis (CI < 1.0) | ashpublications.org |

| Multiple Myeloma | This compound | Acts as a proteasome inhibitor by down-regulating PSME3 and PSME4 | uni-muenchen.de |

| Multiple Myeloma | This compound | Induces DNA damage and cell cycle arrest | uni-muenchen.de |

Combination with Thymoquinone and Genistein

The therapeutic potential of this compound in combination with other natural compounds has been investigated. A notable example is its pairing with thymoquinone, the primary bioactive component of Nigella sativa. In preclinical models of lung cancer, the combination of I3M and thymoquinone has been shown to have excellent therapeutic efficacy. medchemexpress.comnih.gov This combination resulted in a synergistic reduction in the viability of A549 lung cancer cells, while remaining non-toxic to normal human lung fibroblast (HFL-1) cells. medchemexpress.comnih.gov

The synergistic effects are multifaceted, leading to increased apoptosis and anti-metastatic activity. medchemexpress.comnih.gov Mechanistically, the combination of I3M and thymoquinone has been observed to suppress the Akt/mTOR/NFκB signaling pathway. medchemexpress.com This leads to a decrease in the Bcl-2/Bax ratio and an accumulation of cells in the sub-G0 phase of the cell cycle, indicative of apoptosis. medchemexpress.comnih.gov In vivo, this combination effectively reduced tumor growth in a mouse xenograft model. medchemexpress.com

Preclinical research on the combination of this compound with genistein is not available in the reviewed literature.

Enhancement of Immune Cell-Mediated Cytotoxicity (e.g., NK cells)

Recent research has explored the immunomodulatory effects of this compound derivatives. A novel derivative, identified as compound 8b, has shown promise in enhancing immune cell-mediated cytotoxicity in the context of multiple myeloma. ashpublications.org This compound not only demonstrated superior cytotoxic activity against MM cell lines compared to I3MO but also significantly enhanced the efficacy of daratumumab-mediated Natural Killer (NK) cell cytotoxicity in a co-culture model. ashpublications.org

These findings were further validated in an NK cell-humanized murine model. ashpublications.org The underlying mechanism appears to be an increased sensitivity of MM cells to NK cell-mediated cytotoxicity following treatment with the I3MO derivative. ashpublications.org RNA-sequencing data revealed that the compound's activity is linked to the regulation of lipid metabolism pathways, including fatty acid metabolism and cholesterol synthesis. ashpublications.org This suggests that remodeling the immune microenvironment and mitigating immune escape are potential strategies to bolster immune surveillance. ashpublications.org

Modulation of Cancer Stem Cells

Cancer stem cells (CSCs) are implicated in tumor recurrence and resistance to therapy. nih.gov The combination of this compound and thymoquinone has shown potential in targeting this cell population. nih.gov In lung cancer models, this combination demonstrated synergistic effects in suppressing tumor growth, which is partly attributed to its impact on CSCs. medchemexpress.com Thymoquinone itself is recognized for its ability to target chemoresistant CSCs. nih.gov

While direct studies on I3MO's exclusive effects on cancer stem cell markers are limited, its known inhibitory actions on key signaling pathways are relevant. I3MO is a known inhibitor of STAT3 signaling. plos.org The STAT3 pathway is crucial for the self-renewal and survival of cancer stem cells. By inhibiting this pathway, I3MO may contribute to the depletion of the CSC pool within a tumor.

Neurodegenerative Disease Research

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties in the context of neurodegenerative diseases such as Alzheimer's disease (AD). medchemexpress.com A key mechanism underlying its neuroprotective effects is the inhibition of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in the pathogenesis of AD. medchemexpress.com

In a preclinical model of cognitive impairment induced by a high-fat diet, which leads to insulin resistance—a risk factor for AD—I3MO treatment demonstrated significant neuroprotective effects. medchemexpress.com The administration of I3MO led to an improvement in learning and memory, attenuated oxidative stress, and reduced acetylcholinesterase (AChE) activity. medchemexpress.com Furthermore, I3MO was found to augment the levels of brain-derived neurotrophic factor (BDNF), which is crucial for synaptic plasticity. medchemexpress.com

Prevention of Beta-Amyloid-Induced Neurotoxicity

A hallmark of Alzheimer's disease is the accumulation of beta-amyloid (Aβ) peptides, which are neurotoxic. Preclinical studies have shown that this compound can prevent Aβ-induced neurotoxicity. researchgate.net In human neuroblastoma SH-SY5Y cells, a common in vitro model for studying AD, I3MO attenuated Aβ-induced cell death in a dose-dependent manner. researchgate.net

The neuroprotective mechanism of I3MO against Aβ toxicity is linked to its ability to inhibit cyclin-dependent kinases (CDKs) and suppress the hyperphosphorylation of the tau protein, another key pathological feature of AD. researchgate.netmdpi.com Aβ exposure increases tau hyperphosphorylation, which contributes to neuronal apoptosis. researchgate.net I3MO treatment significantly decreases the expression of hyperphosphorylated tau. researchgate.net Furthermore, I3MO has been shown to reduce Aβ-induced apoptosis by suppressing tau hyperphosphorylation through a GSK-3β-mediated mechanism. mdpi.com

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| SH-SY5Y Neuroblastoma | Beta-amyloid (Aβ) | Induces apoptosis and tau hyperphosphorylation | researchgate.net |

| SH-SY5Y Neuroblastoma | This compound + Aβ | Attenuates Aβ-induced cell death in a dose-dependent manner | researchgate.net |

| SH-SY5Y Neuroblastoma | This compound + Aβ | Significantly decreases the expression of hyperphosphorylated tau | researchgate.net |

| SH-SY5Y Neuroblastoma | This compound + Aβ | Reduces apoptosis by suppressing tau hyperphosphorylation via a GSK-3β-mediated mechanism | mdpi.com |

Reduction of Tau Protein Hyperphosphorylation

One of the most extensively studied effects of this compound is its ability to reduce the hyperphosphorylation of the tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease. frontiersin.org This pathological modification of tau leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. mdpi.com

This compound exerts its effect by inhibiting two key protein kinases implicated in tau phosphorylation: cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3β (GSK-3β). researchgate.netnih.gov By acting as a potent inhibitor of these enzymes, this compound effectively reduces the phosphorylation of tau at specific sites associated with Alzheimer's disease pathology. researchgate.netnih.gov

In a preclinical study utilizing a mouse model of Alzheimer's disease, systemic treatment with this compound resulted in a marked decrease in tau hyperphosphorylation. nih.gov Another study using SH-SY5Y cells exposed to amyloid-beta 25-35 (Aβ25-35) found that this compound suppressed apoptosis by reducing tau phosphorylation at Ser199 and Thr205, a mechanism mediated through the inhibition of GSK-3β phosphorylation. nih.govnih.gov

| Enzyme Inhibited | Key Findings | Model System |

| Glycogen synthase kinase-3β (GSK-3β) | Potent inhibition with IC50 values in the low nanomolar range. nih.gov | In vitro kinase assays |

| Reduced tau phosphorylation at Alzheimer's disease-specific sites. researchgate.netnih.gov | In vitro and in vivo models | |

| Mediated the suppression of Aβ25-35-induced apoptosis via reduced tau hyperphosphorylation. nih.govnih.gov | SH-SY5Y cells | |

| Cyclin-dependent kinase 5 (CDK5) | Potent inhibition of CDK5/p25 activity. researchgate.net | In vitro kinase assays |

| Contributes to the reduction of abnormal tau phosphorylation. researchgate.netnih.gov | In vitro models |

Attenuation of Oxidative Stress

Preclinical evidence suggests that this compound can mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects. This process is implicated in the pathogenesis of various neurodegenerative diseases.

In a study involving a mouse model of insulin resistance-induced cognitive impairment, treatment with this compound was shown to attenuate oxidative stress. nih.gov The mice subjected to a high-fat diet exhibited elevated oxidative stress, which was significantly reduced by the administration of this compound. nih.gov

Impact on Learning and Memory Deficits

This compound has demonstrated the potential to ameliorate learning and memory deficits in preclinical models of cognitive impairment.

In a mouse model of Alzheimer's disease (APP and presenilin 1 transgenic mice), systemic treatment with this compound for two months significantly attenuated spatial memory deficits. nih.govciteab.com This improvement in cognitive function was accompanied by a reduction in Alzheimer's-like neuropathology. nih.govciteab.com

Furthermore, in a model of high-fat diet-induced cognitive impairment, mice treated with this compound showed a significant improvement in learning and memory performance. nih.gov This neuroprotective effect was associated with the attenuation of oxidative stress and other biochemical changes in the brain. nih.gov

Regulation of Microglial Activation

Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis. However, their chronic activation can lead to the release of pro-inflammatory and neurotoxic factors, contributing to neurodegeneration. nih.gov this compound has been shown to regulate microglial activation, thereby exerting neuroprotective effects.

In cultured rat brain microglia, this compound effectively inhibited lipopolysaccharide (LPS)-induced activation. nih.gov Specifically, it reduced the production of nitric oxide, tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2. nih.gov It also decreased intracellular reactive oxygen species and inhibited NF-κB activation, a key transcription factor in the inflammatory response. nih.gov

Furthermore, in organotypic hippocampal slice cultures, this compound was able to block LPS-induced hippocampal cell death, suggesting that its neuroprotective effects are, at least in part, mediated by its ability to suppress the production of neurotoxic molecules from activated microglia. nih.gov Studies have also shown that GSK-3 inhibitors, including this compound, can attenuate microglial migration. nih.gov

| Effect on Microglia | Key Findings | Model System |

| Inhibition of Activation | Effectively inhibited LPS-induced microglial activation. nih.gov | Cultured rat brain microglia |

| Reduction of Pro-inflammatory Molecules | Decreased production of nitric oxide, TNF-α, IL-1β, and prostaglandin E2. nih.gov | Cultured rat brain microglia |

| Attenuation of Oxidative Stress | Reduced intracellular reactive oxygen species. nih.gov | Cultured rat brain microglia |

| Inhibition of NF-κB Activation | Effectively reduced LPS-elicited NF-κB activation. nih.gov | Cultured rat brain microglia |

| Neuroprotection | Blocked LPS-related hippocampal cell death. nih.gov | Organotypic hippocampal slice cultures |

| Regulation of Migration | Attenuated random and chemotactic microglial migration. nih.gov | In vitro migration assays |

Relevance to Alzheimer's Disease Pathology

The preclinical findings for this compound hold significant relevance to the pathology of Alzheimer's disease. The compound's ability to inhibit GSK-3β and CDK5 directly addresses the hyperphosphorylation of tau, a central element in the formation of neurofibrillary tangles, one of the defining pathological hallmarks of the disease. mdpi.comresearchgate.netnih.gov

In a mouse model of Alzheimer's disease, treatment with this compound not only reduced tau hyperphosphorylation but also led to a marked decrease in amyloid-beta (Aβ) deposition and the accumulation of activated microglia and astrocytes around Aβ plaques. nih.govciteab.com This suggests a multi-faceted therapeutic potential, targeting both major pathological features of Alzheimer's disease.

Furthermore, by suppressing Aβ-induced apoptosis in neuronal cell lines through the inhibition of the GSK-3β signaling pathway, this compound demonstrates a direct neuroprotective effect against Aβ toxicity. nih.govnih.gov The compound's anti-inflammatory properties, demonstrated by its regulation of microglial activation, are also highly relevant, as neuroinflammation is increasingly recognized as a critical component of Alzheimer's disease progression. nih.gov

Potential for Parkinson's Disease and Diabetes-related Cognitive Impairment

The therapeutic potential of this compound extends beyond Alzheimer's disease to other neurodegenerative and metabolic conditions. The inhibition of GSK-3β, a kinase also implicated in the pathogenesis of Parkinson's disease, suggests a possible role for this compound in this condition. nih.gov

Moreover, there is growing evidence linking diabetes mellitus to an increased risk of cognitive impairment and Alzheimer's disease. nih.gov A study investigating the effects of this compound in a mouse model of high-fat diet-induced insulin resistance and cognitive impairment found that the compound improved learning and memory. nih.gov This neuroprotection was associated with the attenuation of oxidative stress and improvements in brain insulin and brain-derived neurotrophic factor (BDNF) levels. nih.gov These findings highlight the potential of GSK-3β inhibition as a therapeutic strategy for diabetes-related cognitive decline. nih.gov

Inflammation Research

The anti-inflammatory properties of this compound are a significant area of preclinical investigation. As previously mentioned, the compound has been shown to be a potent inhibitor of microglial activation. nih.gov By reducing the production of a range of pro-inflammatory and neurotoxic molecules, this compound helps to mitigate the detrimental effects of chronic neuroinflammation.

The mechanism underlying these anti-inflammatory effects appears to be linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. nih.gov This broad anti-inflammatory action suggests that this compound could have applications in a variety of inflammatory conditions beyond the central nervous system.

Anti-inflammatory Properties

This compound, an analogue of the natural compound indirubin, has demonstrated significant anti-inflammatory effects in various preclinical studies. nih.govsci-hub.se Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the suppression of inflammatory mediators.

A primary mechanism underlying the anti-inflammatory activity of this compound is its ability to interfere with critical inflammatory signaling cascades. Research has shown that the compound's anti-inflammatory action is correlated with the downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation. sci-hub.se The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. frontiersin.org

This compound and its related derivatives are also recognized as potent inhibitors of c-Jun N-terminal kinases (JNKs). bslonline.org Specifically, this compound directly inhibits the JNK1 signaling pathway, preventing the phosphorylation of its substrate, c-Jun. bslonline.org One study identified its half-maximal inhibitory concentration (IC₅₀) for this activity at 10 nM. bslonline.org Another analogue, Indirubin-3′-oxime, has been shown to inhibit all three JNK isoforms with the following IC₅₀ values selleckchem.commedchemexpress.com:

| Kinase | IC₅₀ (μM) |

| JNK1 | 0.8 |

| JNK2 | 1.4 |

| JNK3 | 1.0 |

This direct inhibition of the JNK and NF-κB pathways effectively disrupts the downstream signaling that leads to the production of inflammatory molecules. sci-hub.sebslonline.org

Consistent with its inhibition of major inflammatory pathways, this compound effectively suppresses the production of a wide range of pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophages, the compound was found to inhibit the generation of nitric oxide (NO) and prostaglandin E2 (PGE2). sci-hub.se It also curbed the expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). sci-hub.seclemson.edu

Furthermore, this compound significantly reduces the release of key pro-inflammatory cytokines. sci-hub.se Research has documented its ability to inhibit the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). sci-hub.seclemson.edumdpi.com In studies on keratinocytes, indirubin markedly lowered the production of TNF-α, IL-6, and the intercellular adhesion molecule 1 (ICAM-1). mdpi.com The coordinated suppression of these mediators underscores the compound's broad anti-inflammatory potential. sci-hub.senih.gov

Chronic inflammation within adipose tissue is a known complication of obesity and metabolic disease. mdpi.com Preclinical studies suggest that indirubin derivatives can modulate processes related to adipocyte function. Indirubin-3'-oxime has been shown to inhibit the differentiation of adipocytes and to counteract the effects of fatty acids in bone marrow-derived stromal cells. nih.govnih.gov In a mouse model of high-fat diet-induced obesity, treatment with Indirubin-3'-oxime reversed the increase in the number of adipocytes within the bone marrow. nih.gov Adipocyte dysfunction, which can be induced by factors like excess cholesterol, is closely linked to adipose tissue inflammation and the infiltration of immune cells. biorxiv.org

The A2A adenosine (B11128) receptor (A2AAR) signaling pathway is an important regulator of inflammation. researchgate.net The A2AAR is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govmdpi.com This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP-response element binding protein (CREB). researchgate.netmdpi.comnih.gov Activated CREB can exert anti-inflammatory effects, partly by blocking the pro-inflammatory NF-κB pathway, which is responsible for producing cytokines such as IL-1, IL-6, and TNF-α. researchgate.net The stimulation of this A2AAR-cAMP-CREB pathway represents a significant mechanism for dampening immune responses. researchgate.netmdpi.com

Antibacterial Activity Studies

In vitro Efficacy Against Bacterial Strains (e.g., S. aureus)

In addition to its anti-inflammatory properties, this compound has been investigated for its antibacterial potential. Studies have demonstrated that synthesized derivatives of this compound possess potent in vitro activity against the bacterium Staphylococcus aureus (S. aureus). researchgate.netnih.gov

The antibacterial efficacy of these compounds was found to be significant, with minimum inhibitory concentration (MIC) values against S. aureus ATCC25923 ranging from 0.4 to 25.6 μg/mL. nih.govrsc.org Notably, certain substituted derivatives exhibited superior potency (MICs as low as 0.4 μg/mL) compared to the parent natural compound, indirubin (MIC = 32 μg/mL). researchgate.netnih.gov

One particular derivative demonstrated a synergistic effect when combined with the antibiotic levofloxacin against a clinical multidrug-resistant strain of S. aureus. nih.govrsc.org The mechanism of action for these compounds appears to involve the disruption of the bacterial cell membrane, as experiments have shown they increase its permeability. researchgate.netnih.govrsc.org

The table below summarizes the MIC values for several this compound derivatives against S. aureus. rsc.org

| Compound ID | MIC (μg/mL) against S. aureus |

| 5b | 1.6 |

| 5c | 0.8 |

| 5e | 0.8 |

| 5f | 0.8 |

| 5r | 0.4 |

| 5s | 0.4 |

| 5t | 0.8 |

| 5aa | 0.4 |

These findings highlight this compound as a promising scaffold for the development of new antibacterial agents. researchgate.netrsc.org

Synergistic Effects with Existing Antibiotics (e.g., Levofloxacin)

Preclinical studies have demonstrated the potential of this compound derivatives to enhance the efficacy of existing antibiotics, particularly against multidrug-resistant bacteria. Research has shown a notable synergistic effect when a specific derivative, this compound 5aa, is combined with levofloxacin to combat clinical multidrug-resistant Staphylococcus aureus (S. aureus). drugbank.comnih.govmedchemexpress.comnih.gov

When used alone, certain this compound derivatives were found to be generally inactive against this resistant strain of S. aureus. nih.gov However, the combination of this compound 5aa with levofloxacin resulted in a significant potentiation of the antibiotic's activity. nih.gov This synergy is quantified by the fractional inhibitory concentration index (FICI), which was determined to be 0.375 in one study. drugbank.comnih.govmedchemexpress.comnih.gov An FICI value of ≤ 0.5 is typically indicative of a synergistic interaction. The combination therapy led to a reduction in the minimum inhibitory concentration (MIC) of levofloxacin from 16 μg/mL to 2 μg/mL, highlighting the potential of this indirubin derivative to serve as an antibacterial synergist in treating multi-drug-resistant infections. nih.gov

| Compound | Target Organism | Combined Antibiotic | MIC of Antibiotic Alone (μg/mL) | MIC of Antibiotic in Combination (μg/mL) | Fractional Inhibitory Concentration Index (FICI) |

|---|---|---|---|---|---|

| This compound 5aa | Multidrug-resistant S. aureus | Levofloxacin | 16 | 2 | 0.375 |

Mechanisms of Antibacterial Action (e.g., cell membrane disruption)

The antibacterial activity of this compound appears to be linked to its ability to compromise the integrity of the bacterial cell membrane. drugbank.comnih.govmedchemexpress.comnih.gov Studies focusing on the effects of this compound 5aa on S. aureus have revealed that the compound can increase the permeability of the cell membrane. drugbank.comnih.govmedchemexpress.comnih.gov

Several experimental observations support this mechanism of action:

Electron Microscopy: Transmission electron microscopy (TEM) analysis of S. aureus cells treated with this compound 5aa showed significant morphological changes. drugbank.comnih.gov While untreated cells appeared spherical and plump with intact cytoplasmic membranes and cell walls, treated cells became empty and showed signs of rupture and lysis of the membranes. drugbank.comnih.gov The release of cellular contents into the surrounding environment was also observed. drugbank.com

Fluorescence Microscopy: The use of double staining with Syto9 and propidium iodide (PI) further confirmed membrane damage. PI is a fluorescent dye that can only enter cells with compromised membrane integrity. Increased PI staining in treated S. aureus cells indicated a loss of membrane integrity. drugbank.comnih.gov

Leakage of Cellular Components: Researchers have also detected the leakage of essential intracellular components, such as potassium ions and nucleic acids (measured by absorbance at 260 nm), from bacteria treated with this compound. medchemexpress.comnih.gov This leakage is a direct consequence of increased membrane permeability.

These findings collectively suggest that a primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane's structure and function. drugbank.com

Other Biological Activities

Cardiovascular System Protection

This compound (I3MO) has been investigated for its protective effects on the cardiovascular system, particularly in the context of restenosis, the re-narrowing of an artery after angioplasty. Research indicates that I3MO can inhibit vascular smooth muscle cell (VSMC) proliferation, a key process in the development of neointima, the new layer of tissue that forms on the inner wall of an artery and can lead to restenosis. nih.gov

In a murine femoral artery cuff model, I3MO was shown to prevent neointima formation. nih.gov Its mechanism involves the specific blocking of signal transducer and activator of transcription 3 (STAT3) signaling, which is crucial for VSMC proliferation. nih.gov I3MO dose-dependently inhibited platelet-derived growth factor (PDGF)-BB-induced VSMC proliferation by arresting the cells in the G0/G1 phase of the cell cycle. nih.gov

Furthermore, I3MO was found to have a beneficial effect on endothelial function. In human endothelial cells, it increased the activity of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing nitric oxide, which plays a vital role in maintaining vascular health. nih.gov This dual action of inhibiting VSMC proliferation and promoting endothelial health makes I3MO a promising compound for preventing restenosis. nih.gov

| Activity | Model System | Key Findings | Underlying Mechanism |

|---|---|---|---|

| Inhibition of VSMC Proliferation | In vitro (PDGF-BB-induced) | Dose-dependent inhibition; G0/G1 cell cycle arrest | Blocks STAT3 phosphorylation |

| Prevention of Neointima Formation | In vivo (Murine femoral artery cuff model) | Reduced neointima formation | Reduced STAT3 phosphorylation and cell proliferation |

| Enhancement of Endothelial Function | In vitro (Human endothelial cells) | Increased endothelial nitric oxide synthase (eNOS) activity | - |

Immune System Modulation

This compound has demonstrated immunomodulatory and anti-inflammatory properties in preclinical research. One of its described activities is the inhibition of tumor necrosis factor (TNF)-induced nuclear factor κB (NF-κB) activation. NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and inflammation. By inhibiting its activation, I3MO can suppress the expression of pro-inflammatory and pro-proliferative genes.

Additionally, indirubins, as a class of compounds, are known to interact with the Aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor involved in regulating various biological processes, including immune modulation. This interaction suggests another pathway through which indirubin derivatives like I3MO may exert their effects on the immune system.

Digestive System Effects

While direct studies on the effects of this compound on the digestive system are limited, research on its parent compound, indirubin, provides some insights. Studies on indirubin have reported adverse intestinal reactions, such as accelerated bowel movements, abdominal pain, and diarrhea. nih.gov